molecular formula C20H22N4O3 B14936051 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide

Cat. No.: B14936051
M. Wt: 366.4 g/mol
InChI Key: GYOZZICBMWJOIU-UHFFFAOYSA-N
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Description

N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide is a benzotriazine derivative characterized by a 1,2,3-benzotriazin-4-one core substituted with a 2-methoxyethyl group at position 3 and a 4-phenylbutanamide moiety at position 4. Benzotriazines are heterocyclic compounds known for their diverse biological activities, including modulation of G-protein-coupled receptors (GPCRs) such as GPR139, as highlighted in patent literature .

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxo-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide

InChI

InChI=1S/C20H22N4O3/c1-27-13-12-24-20(26)17-14-16(10-11-18(17)22-23-24)21-19(25)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,25)

InChI Key

GYOZZICBMWJOIU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=CC(=C2)NC(=O)CCCC3=CC=CC=C3)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide typically involves multiple steps, starting with the preparation of the benzotriazinyl core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazinyl core allows for substitution reactions, where functional groups can be replaced with other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The benzotriazinyl core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-(2-methoxyphenyl)acetamide (Y042-7108)

  • Molecular Formula : C₁₉H₂₀N₄O₄
  • Molecular Weight : 368.39 g/mol
  • Key Substituents: Benzotriazinone core with a 2-methoxyethyl group at position 3. 2-Methoxyphenyl acetamide at position 5.
  • Comparison :
    • The acetamide side chain in Y042-7108 is shorter and less lipophilic than the 4-phenylbutanamide group in the target compound. This structural difference may influence receptor binding affinity and metabolic stability .

N-(3-Methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-2-pyridinecarboxamide (Y042-7094)

  • Molecular Formula : C₁₄H₁₂N₆O₂
  • Molecular Weight : 296.29 g/mol
  • Key Substituents: Benzotriazinone core with a methyl group at position 3. Pyridinecarboxamide at position 6.
  • Comparison :
    • The absence of a methoxyethyl group and the presence of a pyridine ring may reduce solubility compared to the target compound. Pyridinecarboxamide derivatives are often associated with improved CNS penetration, suggesting divergent therapeutic applications .

2-(2,3-Dihydro-1-benzofuran-6-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

  • Molecular Formula : C₁₉H₁₇N₃O₃
  • Molecular Weight : 335.36 g/mol
  • Key Substituents: Quinazolinone core (structurally distinct from benzotriazinone). Benzofuran-acetamide side chain.
  • Benzofuran moieties are associated with antioxidant and anti-inflammatory activity, indicating different pharmacological priorities .

Biological Activity

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₉H₂₃N₃O₃
  • IUPAC Name : this compound
  • SMILES Notation : CCOCC1=C(N2C(=O)C(=C(C=C1)N=N2)C(=O)N(C)C(=O)CC(C)C(=O)N(C)C(=O)C(C)=O)C(C)=O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Notably, it has been identified as a potential inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme involved in various cellular processes including metabolism and cell survival.

GSK-3β Inhibition

Research indicates that GSK-3β is implicated in the pathogenesis of numerous diseases such as Alzheimer's disease and certain cancers. Inhibitors of GSK-3β can modulate signaling pathways that are crucial for cell growth and differentiation. The compound demonstrated an IC₅₀ value of approximately 1.6 μM in inhibiting GSK-3β activity in vitro, suggesting a promising therapeutic index for conditions where GSK-3β is a contributing factor .

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC₅₀ (µM)Mechanism of Action
Neuroblastoma N2a12.5Induction of apoptosis via GSK-3β inhibition
Breast Cancer MDA-MB-23110.0Cell cycle arrest and apoptosis induction

These findings suggest that the compound may induce cell death through mechanisms involving apoptosis and cell cycle regulation.

Antimicrobial Activity

Preliminary screening for antimicrobial properties revealed that the compound possesses moderate activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results indicate potential applications in treating bacterial infections, although further studies are required to optimize efficacy .

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